molecular formula C22H23N3O7S2 B11259524 N-(2,4-dimethoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

N-(2,4-dimethoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No.: B11259524
M. Wt: 505.6 g/mol
InChI Key: UJVKEWMDMPVPMA-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, sulfonyl groups, and a dihydropyrimidinone moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Dihydropyrimidinone Core: This step involves the Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions to form the dihydropyrimidinone core.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where the dihydropyrimidinone core is reacted with a sulfonyl chloride in the presence of a base.

    Thioether Formation: The thioether linkage is formed by reacting the sulfonylated dihydropyrimidinone with a thiol compound under basic conditions.

    Final Coupling: The final step involves coupling the intermediate with 2,4-dimethoxyaniline under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonyl group to a thiol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogens, nitrating agents, Friedel-Crafts reagents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced aromatic compounds.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

N-(2,4-dimethoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide can be compared with other similar compounds, such as:

    N-(2,4-dimethoxyphenyl)-2-((5-((4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(2,4-dimethoxyphenyl)-2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide: Similar structure but with a chloro group instead of an ethoxy group.

    N-(2,4-dimethoxyphenyl)-2-((5-((4-fluorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide: Similar structure but with a fluoro group instead of an ethoxy group.

Properties

Molecular Formula

C22H23N3O7S2

Molecular Weight

505.6 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[[5-(4-ethoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H23N3O7S2/c1-4-32-14-5-8-16(9-6-14)34(28,29)19-12-23-22(25-21(19)27)33-13-20(26)24-17-10-7-15(30-2)11-18(17)31-3/h5-12H,4,13H2,1-3H3,(H,24,26)(H,23,25,27)

InChI Key

UJVKEWMDMPVPMA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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